molecular formula C3H6ClNO B2964666 O-methyl 2-chloroacetimidate CAS No. 41264-52-2

O-methyl 2-chloroacetimidate

Cat. No.: B2964666
CAS No.: 41264-52-2
M. Wt: 107.54
InChI Key: GAWAXYCUBKOJQP-UHFFFAOYSA-N
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Description

O-Methyl 2-chloroacetimidate is an organochlorine compound featuring a chloroacetimidate backbone with an O-methyl group. This structural motif is critical in organic synthesis, particularly in glycosylation reactions and as an intermediate for pharmaceuticals or agrochemicals. The O-methyl group enhances stability and modulates reactivity by reducing steric hindrance compared to bulkier substituents.

Properties

IUPAC Name

methyl 2-chloroethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO/c1-6-3(5)2-4/h5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWAXYCUBKOJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

107.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

O-methyl 2-chloroacetimidate can be synthesized through the reaction of methylamine with chloroacetyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

O-methyl 2-chloroacetimidate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of corresponding amides.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Bases: Triethylamine and sodium hydroxide are often used to facilitate reactions.

    Solvents: Reactions are typically carried out in solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amidine derivative, while hydrolysis results in the formation of an amide.

Scientific Research Applications

O-methyl 2-chloroacetimidate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicinal Chemistry: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of O-methyl 2-chloroacetimidate involves its reactivity towards nucleophiles. The chloro group is a good leaving group, making the compound highly reactive in substitution reactions. This reactivity is exploited in various synthetic processes to introduce different functional groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The activity and applications of O-methylated compounds depend on substituent positions, electronic effects, and steric factors. Below is a comparative analysis of key analogs:

Compound Molecular Formula Key Features Reactivity/Applications Biological Activity Safety Profile
O-Methyl 2-Chloroacetimidate C₃H₆ClNO₂ (hypothetical) Chloro group (electron-withdrawing), O-methyl group (stabilizing) Glycosylation agent, intermediate in drug synthesis Limited direct data; inferred activity depends on O-methylation (e.g., antiviral) Likely corrosive (chloroimidate); requires handling precautions
O-Methyl isopropylphosphonothiolate C₄H₁₁O₂PS Phosphonothiolate backbone, isopropyl group Nerve agent precursor; limited pharmaceutical use High toxicity (neurotoxic); regulated under chemical weapons conventions Banned in agriculture due to environmental hazards
4'-O-Methyl Quercetin C₁₆H₁₂O₇ Flavonoid backbone, O-methylation at 4'-position Antioxidant, anti-inflammatory agent Enhanced metabolic stability compared to quercetin Low acute toxicity; irritant to eyes/skin
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano and methylamino groups Intermediate in pesticide synthesis Uninvestigated toxicology; structurally similar to neurotoxicants Potential mutagenicity; requires containment

Influence of O-Methylation on Activity

  • Positional Effects : highlights that O-methylation at specific positions (e.g., two groups in compounds 17 and 19) enhances activity, while over-substitution (e.g., four groups in compound 21) renders compounds inactive. This suggests that this compound’s activity may depend on maintaining a balance between steric shielding and electronic modulation .
  • Binding Affinity: QSAR studies () demonstrate that O-methyl derivatives (e.g., o-methyl and o-methoxy analogs) exhibit nanomolar affinity for 5-HT₁A receptors, comparable to antagonists like WB4101. This implies that O-methylation can fine-tune receptor interactions without compromising binding strength .
  • Thermodynamic Stability : O-Methylation in RNA analogs () improves heteroduplex stability by reducing steric clashes. For this compound, this could translate to enhanced stability in aqueous or enzymatic environments .

Biological Activity

O-methyl 2-chloroacetimidate is a compound that has garnered attention for its biological activity and applications in organic synthesis, particularly in the modification of biomolecules and medicinal chemistry. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

This compound can be synthesized through the reaction of methylamine with chloroacetyl chloride, typically in the presence of a base like triethylamine to neutralize the hydrochloric acid produced during the reaction. The controlled temperature conditions during synthesis are crucial for obtaining the desired product with high purity and yield.

Synthetic Route Overview

StepReagentsConditionsYield
1Methylamine + Chloroacetyl chlorideBase (triethylamine)High
2Nucleophilic substitutionControlled temperatureOptimized

The biological activity of this compound is primarily attributed to its reactivity towards nucleophiles. The chloro group acts as an effective leaving group, facilitating substitution reactions that allow for the introduction of various functional groups into target molecules. This property makes it particularly valuable in organic synthesis and biochemical applications.

Biological Applications

This compound has several notable applications in biological research:

  • Modification of Biomolecules : It is utilized to modify proteins and other biomolecules, aiding in studies related to enzyme mechanisms and protein interactions. This modification enhances the understanding of biochemical pathways and molecular interactions.
  • Medicinal Chemistry : The compound serves as a building block in synthesizing potential drug candidates, particularly those targeting specific enzymes or receptors. Its ability to introduce functional groups makes it a versatile tool in drug design.
  • Research on Enzyme Mechanisms : this compound is employed in studies that investigate enzyme mechanisms, providing insights into how enzymes interact with substrates and inhibitors.

Case Studies

  • Enzyme Interaction Studies : In a study focusing on glycosyltransferases, synthetic fragments including this compound were used to characterize enzyme activities. These studies revealed critical information about substrate specificity and enzyme-substrate interactions, enhancing our understanding of carbohydrate biosynthesis .
  • Anticancer Research : Research involving anthraquinone derivatives demonstrated that compounds containing chloroacetamidine groups exhibited significant anticancer activity through the downregulation of tumor-associated NADH oxidase (tNOX). This highlights the potential of this compound derivatives in developing therapeutic agents against cancer .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeReactivity
This compoundImidateHigh (nucleophilic)
Methyl 2-ChloroacetateEsterModerate
Ethyl 2-ChloroacetimidateEthyl variantSimilar reactivity
2-ChloroacetamideAmideLower reactivity

This compound is distinguished by its imidate group, which imparts unique reactivity compared to other similar compounds, making it particularly valuable for specific transformations in organic synthesis.

Q & A

Q. What protocols ensure reproducibility in kinetic studies of this compound reactions?

  • Methodological Answer :
  • Calibration : Standardize instruments (e.g., HPLC, GC) before each experiment.
  • Control Experiments : Include internal standards (e.g., deuterated analogs) to correct for instrumental drift.
  • Data Sharing : Publish raw datasets, including metadata (e.g., ambient temperature, humidity) in open-access repositories .

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